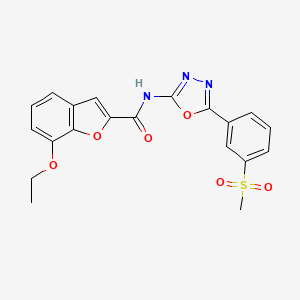
7-ethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can vary greatly. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives can be complex and varied. For example, a benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Scientific Research Applications
- Benzofuran derivatives have been investigated for their anti-tumor properties. These compounds exhibit cytotoxic effects on cancer cells, making them promising candidates for cancer therapy .
- Benzofuran compounds have demonstrated antibacterial activity against various pathogens. Investigating the antibacterial potential of this compound could lead to the development of novel antibiotics or antimicrobial agents .
- Oxidative stress plays a role in various diseases, including neurodegenerative disorders and cardiovascular conditions. Benzofuran derivatives have shown antioxidant properties, which could be relevant for disease prevention and management .
- Benzofuran compounds have been investigated for their anti-viral potential. Given the global impact of viral infections, understanding the antiviral properties of this compound is crucial .
- Benzofuran derivatives, including this compound, are considered potential natural drug lead compounds. Their diverse biological activities make them attractive starting points for drug development .
- Researchers have developed innovative methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade has been used to synthesize complex benzofuran derivatives .
Anti-Tumor Activity
Antibacterial Properties
Anti-Oxidative Effects
Anti-Viral Activity
Drug Lead Compound Exploration
Synthetic Chemistry and Novel Methods
Mechanism of Action
Due to their biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They find applications in the treatment of a variety of diseases, including autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases, and hormone-related diseases .
properties
IUPAC Name |
7-ethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-3-27-15-9-5-6-12-11-16(28-17(12)15)18(24)21-20-23-22-19(29-20)13-7-4-8-14(10-13)30(2,25)26/h4-11H,3H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJHIVBEEHYKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-5-fluoro-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2636482.png)
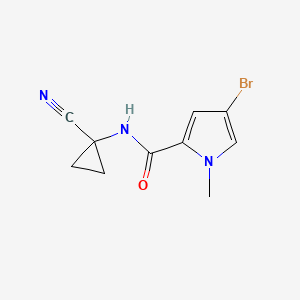
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide](/img/structure/B2636485.png)
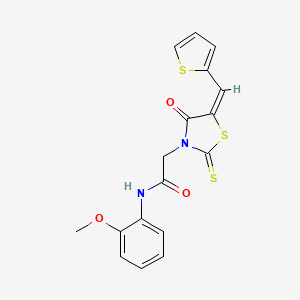
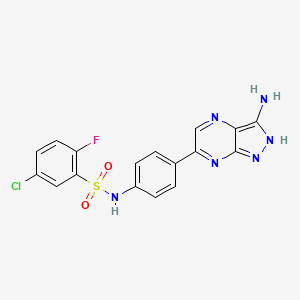
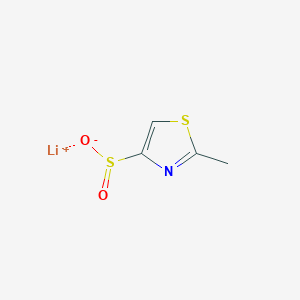
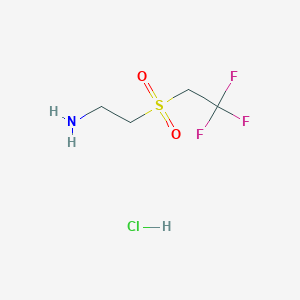
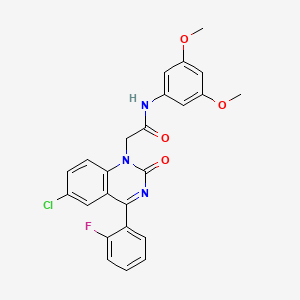
![1-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2636496.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-phenylethane-1-sulfonamide](/img/structure/B2636500.png)
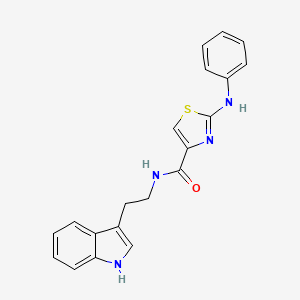
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2636502.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea](/img/structure/B2636503.png)